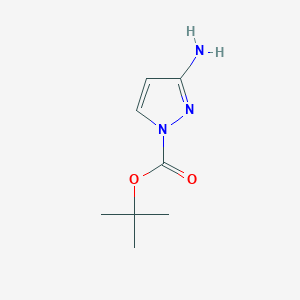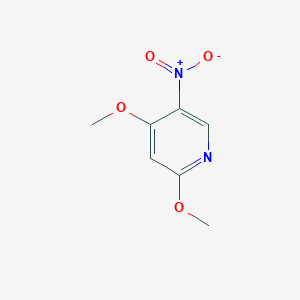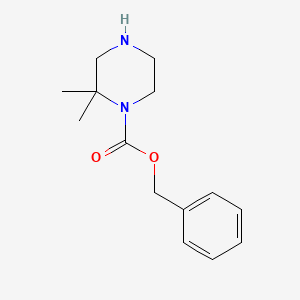![molecular formula C15H18O3 B1454565 2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 1498455-82-5](/img/structure/B1454565.png)
2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid
Vue d'ensemble
Description
2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid is a chemical compound with an intriguing spiro[3.3]heptane core. This scaffold has been investigated due to its potential as a saturated benzene bioisostere . In other words, it can serve as a replacement for the central benzene ring in various bioactive compounds, leading to patent-free analogs with desirable properties .
Molecular Structure Analysis
The molecular structure of 2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid consists of a spiro[3.3]heptane core fused with a carboxylic acid group and a 4-methoxyphenyl substituent. The non-coplanar exit vectors of the spiro[3.3]heptane scaffold contribute to its bioisosteric properties, making it an attractive alternative to benzene rings in drug design .
Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound’s structural uniqueness could be exploited for the design of novel pharmacophores. Its spirocyclic nature may offer conformational rigidity, potentially leading to more selective receptor binding and improved pharmacokinetic properties .
Materials Science
The spiro[3.3]heptane core of the compound provides a scaffold for the development of new polymeric materials. Its incorporation into polymers could enhance thermal stability and mechanical properties, making it valuable for advanced material applications .
Environmental Science
As a component in the synthesis of metal-organic frameworks (MOFs), this compound could contribute to the development of materials for environmental applications such as gas storage, separation technologies, or catalysis .
Analytical Chemistry
Derivatives of this compound could serve as standards or reagents in analytical methods. Their unique chemical structure might be useful in chromatography or mass spectrometry for the detection and quantification of complex biomolecules .
Pharmacology
The compound’s potential to act as a precursor for bioactive molecules makes it significant in pharmacology. It could be used to synthesize compounds with specific biological activities, aiding in drug discovery and development processes .
Biochemistry
In biochemistry, this compound could be used to study enzyme-substrate interactions, particularly with enzymes that catalyze reactions involving spirocyclic structures. It might also be useful in probing the stereochemical aspects of biochemical reactions .
Orientations Futures
: Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, Y., Horbatok, K., Bodenchuk, I., Borysko, P., Shepilov, D., Pishel, I., Kubyshkin, V., & Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, e202316557. DOI: 10.1002/anie.202316557
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-18-12-5-3-11(4-6-12)15(13(16)17)9-14(10-15)7-2-8-14/h3-6H,2,7-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPOLNFFGRIHPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC3(C2)CCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1454486.png)
![3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1454490.png)


![[1-(Methylamino)-4-phenylcyclohexyl]methanol](/img/structure/B1454495.png)


![Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1454500.png)


![3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1454505.png)